2H-Spiro[benzofuran-3,4'-piperidine] 2H-Spiro[benzofuran-3,4'-piperidine]
Brand Name: Vulcanchem
CAS No.: 171-77-7
VCID: VC3805206
InChI: InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2
SMILES: C1CNCCC12COC3=CC=CC=C23
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

2H-Spiro[benzofuran-3,4'-piperidine]

CAS No.: 171-77-7

Cat. No.: VC3805206

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

2H-Spiro[benzofuran-3,4'-piperidine] - 171-77-7

Specification

CAS No. 171-77-7
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name spiro[2H-1-benzofuran-3,4'-piperidine]
Standard InChI InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2
Standard InChI Key HEOQEWRIMCDLFB-UHFFFAOYSA-N
SMILES C1CNCCC12COC3=CC=CC=C23
Canonical SMILES C1CNCCC12COC3=CC=CC=C23

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2H-Spiro[benzofuran-3,4'-piperidine] features a spirocyclic framework where the benzofuran oxygen atom bridges the aromatic ring and the piperidine nitrogen, creating a rigid three-dimensional structure. The IUPAC name, spiro[2H-1-benzofuran-3,4'-piperidine], reflects this connectivity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC12H15NO\text{C}_{12}\text{H}_{15}\text{NO}
Molecular Weight189.25 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point320.4 ± 42.0°C
Melting Point84–86°C
LogP (Partition Coefficient)2.08

The spiro configuration imposes steric constraints that enhance receptor-binding selectivity, as demonstrated in opioid ligand studies.

Spectroscopic and Computational Data

The compound’s canonical SMILES (C1CNCCC12COC3=CC=CC=C23) and InChIKey (HEOQEWRIMCDLFB-UHFFFAOYSA-N) facilitate computational modeling of its interactions with biological targets . Nuclear magnetic resonance (NMR) studies of analogous spiro compounds reveal distinct chemical shifts for the piperidine protons (δ 2.5–3.5 ppm) and benzofuran aromatic protons (δ 6.8–7.4 ppm) .

Synthetic Methodologies

Intramolecular Heck Cyclization

A seminal synthesis route employs palladium-catalyzed intramolecular Heck reactions, achieving cyclization with stereochemical control. For example, 5-(2-bromo-6-methoxyphenoxy)-2-methyloctahydroisoquinoline undergoes Pd-catalyzed cyclization to yield tricyclic morphine fragments in 70% yield and 45% enantiomeric excess (e.e.) when using a Pd-(S)-BINAP catalyst . This method’s efficiency (42–53% yields for related scaffolds) makes it preferable over radical-based approaches .

Acid-Catalyzed Cyclization

Alternative strategies involve proton-assisted cyclization of keto-piperidine precursors. For instance, treating 5-fluorobenzofuran-3(2H)-one with piperidine derivatives in acidic media generates the spiro linkage, though with lower stereoselectivity compared to metal-catalyzed methods .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to related benzofuran-piperidine hybrids:

CompoundStructural FeaturesBiological Activity
5-Fluorobenzofuran-3(2H)-oneKetone group at C3Precursor for spiro synthesis
Spiro[1-benzofuran-3,4'-piperidine] hydrochlorideSalt form with Cl⁻ counterionImproved aqueous solubility
C-Alkylated spiro[benzofuran-3(2H),4'-piperidine]Methyl/ethyl substitutionsEnhanced opioid receptor affinity

The fluorine atom at the 5-position in derivatives significantly alters electronic density, improving metabolic stability and blood-brain barrier permeability .

Applications in Drug Discovery

Lead Optimization

The spiro scaffold serves as a privileged structure in medicinal chemistry, enabling rapid generation of analogs via:

  • N-alkylation of the piperidine nitrogen

  • Electrophilic aromatic substitution on the benzofuran ring

  • Ring-opening/ring-closing strategies to access diverse heterocycles .

Patent Landscape

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in controlling diastereoselectivity during spiro ring formation. Advances in asymmetric catalysis, particularly using chiral phosphine ligands, could address this .

Toxicity Profiling

While the compound exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties, in vivo studies are needed to assess hepatotoxicity and CNS penetration .

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